N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE
Overview
Description
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, a methoxy-methylphenyl group, and a piperidinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the cyclohexene derivative. This can be achieved through the Birch reduction of phenol, followed by the alkylation of the resulting cyclohexenone with an appropriate alkyl halide . The methoxy-methylphenyl group is introduced via a sulfonylation reaction, where the corresponding sulfonyl chloride reacts with the piperidinecarboxamide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The cyclohexene ring can be oxidized to form cyclohexanone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include cyclohexanone derivatives, sulfide compounds, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl piperidinecarboxamides and cyclohexene derivatives, such as:
- N-[2-(1-cyclohexen-1-yl)ethyl]-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide
- N-[2-(1-cyclohexen-1-yl)ethyl]-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide .
Uniqueness
What sets N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4S/c1-17-15-20(10-11-21(17)28-2)29(26,27)24-14-6-9-19(16-24)22(25)23-13-12-18-7-4-3-5-8-18/h7,10-11,15,19H,3-6,8-9,12-14,16H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGCQCLKYAUZSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCCC3=CCCCC3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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